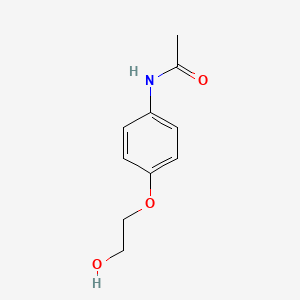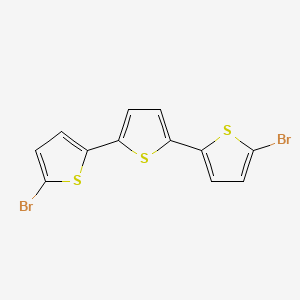
2-(3-吡啶基)苯并噻唑
概述
描述
2-(3-Pyridyl)benzothiazole is a heterocyclic compound that consists of a benzothiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of 2-(3-Pyridyl)benzothiazole allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
科学研究应用
2-(3-Pyridyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized as a corrosion inhibitor for metals and as a fluorescent probe in materials science .
作用机制
Target of Action
The primary target of 2-(3-Pyridyl)benzothiazole, also known as 2-(pyridin-3-yl)-1,3-benzothiazole, is the enzyme DprE1 . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting DprE1, 2-(3-Pyridyl)benzothiazole disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
2-(3-Pyridyl)benzothiazole interacts with its target, DprE1, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . As a result, the formation of the bacterial cell wall is disrupted, leading to the death of the bacteria .
Biochemical Pathways
The action of 2-(3-Pyridyl)benzothiazole affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a deficiency in arabinogalactan, an essential component of the bacterial cell wall, resulting in the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The primary result of 2-(3-Pyridyl)benzothiazole’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a critical component of the bacterial cell wall . This disruption leads to the death of the bacteria, making 2-(3-Pyridyl)benzothiazole a potential anti-tubercular agent .
Action Environment
The action of 2-(3-Pyridyl)benzothiazole is influenced by the environment within the bacterial cell, where the compound interacts with its target, DprE1 . The compound’s efficacy may also be affected by factors such as the presence of other substances that can interact with DprE1, the pH of the environment, and the presence of efflux pumps that can remove the compound from the bacterial cell
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a catalyst, such as piperidine, and an appropriate solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(3-Pyridyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption .
化学反应分析
Types of Reactions: 2-(3-Pyridyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
相似化合物的比较
- 2-(2-Pyridyl)benzothiazole
- 2-(4-Pyridyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison: 2-(3-Pyridyl)benzothiazole is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-(2-Pyridyl)benzothiazole and 2-(4-Pyridyl)benzothiazole, the 3-pyridyl derivative exhibits different electronic properties and steric effects, leading to variations in its reactivity and interaction with biological targets. Additionally, 2-(2-Hydroxyphenyl)benzothiazole has a hydroxyl group that significantly alters its chemical behavior and applications .
属性
IUPAC Name |
2-pyridin-3-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNLVWBCWZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284584 | |
| Record name | 2-(3-Pyridyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2612-72-8 | |
| Record name | 2-(3-Pyridyl)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Pyridyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2-(pyridin-3-yl)-1,3-benzothiazole with alkyl-substituted bis(trimethylsilyl)ketene acetals?
A1: The research article [] demonstrates that 2-(pyridin-3-yl)-1,3-benzothiazole reacts with alkyl-substituted bis(trimethylsilyl)ketene acetals in a unique manner. Unlike typical reactions where the benzothiazole ring might be involved, this compound exclusively undergoes activation at the pyridine nitrogen. This selective activation leads to the formation of 3-benzothiazolyl-1,4-dihydropyridine carboxylic acids, confirmed by single-crystal X-ray crystallography. This unusual reactivity pattern highlights the importance of considering the electronic and steric influences of substituents on heterocyclic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)



![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)

